3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one
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Overview
Description
3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one is a heterocyclic compound that contains a thiophene ring. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one typically involves the condensation of thiophene-2-carboxaldehyde with 3-acetylpyridine, followed by the addition of 2-mercaptoethanol . The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods also allow for better control over reaction conditions, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-[(2-Hydroxyethyl)sulfanyl]-3-phenyl-1-(thiophen-2-YL)prop-2-EN-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .
Properties
CAS No. |
61299-66-9 |
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Molecular Formula |
C15H14O2S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(2-hydroxyethylsulfanyl)-3-phenyl-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H14O2S2/c16-8-10-19-15(12-5-2-1-3-6-12)11-13(17)14-7-4-9-18-14/h1-7,9,11,16H,8,10H2 |
InChI Key |
IHBKZSRWPPTIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CS2)SCCO |
Origin of Product |
United States |
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